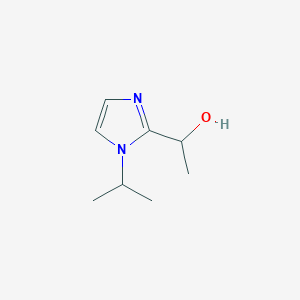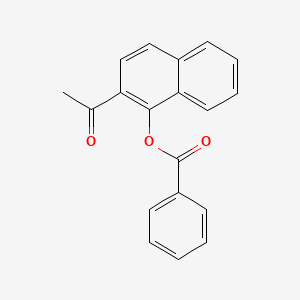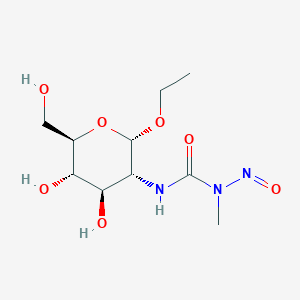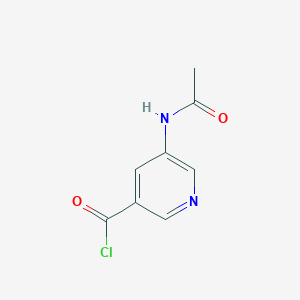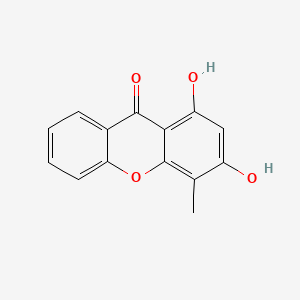
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by the presence of two hydroxyl groups at positions 1 and 3, and a methyl group at position 4 on the xanthone scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one can be achieved through various methods. One classical approach involves the condensation of polyphenol with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Additionally, microwave heating has been employed to synthesize xanthone derivatives efficiently .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one has been extensively studied for its biological activities. It exhibits promising anti-cancer, anti-inflammatory, and anti-Alzheimer properties . In chemistry, it serves as a precursor for synthesizing more complex xanthone derivatives . In medicine, it is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways . Industrially, it is used in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-4-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cancer progression . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with target proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroxy-9H-xanthen-9-one
- 1,3-Dihydroxy-4-methyl-xanthon
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
Uniqueness
1,3-Dihydroxy-4-methyl-9H-xanthen-9-one is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties . Compared to other xanthone derivatives, it exhibits enhanced biological activity and specificity towards certain molecular targets .
Properties
CAS No. |
55092-48-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,3-dihydroxy-4-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-9(15)6-10(16)12-13(17)8-4-2-3-5-11(8)18-14(7)12/h2-6,15-16H,1H3 |
InChI Key |
LETPFDPOVPABGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


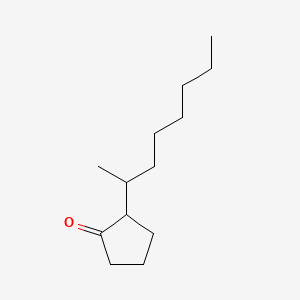
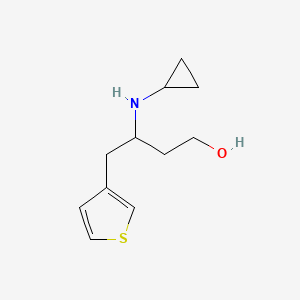
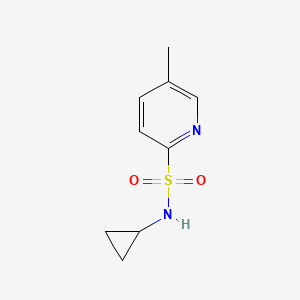
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
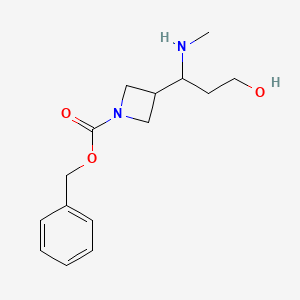
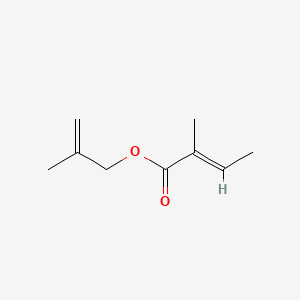
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)

